Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate
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Overview
Description
Methyl (1S,5S,6R)-rel-2-oxabicyclo[310]hexane-6-carboxylate is a bicyclic ester compound with a unique structure that includes an oxirane ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate typically involves the cyclization of suitable precursors under controlled conditions. One common method involves the reaction of a suitable diol with a carboxylic acid derivative in the presence of a catalyst to form the bicyclic structure .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. Techniques such as continuous flow synthesis and the use of advanced catalytic systems can be employed to scale up the production process efficiently .
Chemical Reactions Analysis
Types of Reactions
Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield alcohol derivatives.
Substitution: Nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Nucleophiles like amines and thiols can be used under basic conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
Chemistry
In organic synthesis, Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate is used as a building block for the synthesis of more complex molecules.
Biology and Medicine
Industry
In the industrial sector, this compound can be used in the production of specialty chemicals and materials. Its reactivity and stability make it suitable for various applications, including the manufacture of polymers and resins.
Mechanism of Action
The mechanism by which Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate exerts its effects involves its interaction with molecular targets through its oxirane ring. This interaction can lead to the formation of covalent bonds with nucleophilic sites on proteins and other biomolecules, affecting their function and activity .
Comparison with Similar Compounds
Similar Compounds
Methyl (1R,3S,5S)-rel-6-oxabicyclo[3.1.0]hexane-3-carboxylate: Similar in structure but differs in stereochemistry.
Methyl (1S,5S)-3-oxo-2-azabicyclo[3.1.0]hexane-1-carboxylate: Contains an azabicyclic structure instead of an oxirane ring.
(1S,5S,6R)-6-Methyl-2-methylene-6-(4-methylpent-3-en-1-yl)bicyclo[3.1.1]heptane: A related bicyclic compound with different substituents.
Uniqueness
Methyl (1S,5S,6R)-rel-2-oxabicyclo[3.1.0]hexane-6-carboxylate is unique due to its specific stereochemistry and the presence of an oxirane ring.
Properties
Molecular Formula |
C7H10O3 |
---|---|
Molecular Weight |
142.15 g/mol |
IUPAC Name |
methyl (1S,5S,6R)-2-oxabicyclo[3.1.0]hexane-6-carboxylate |
InChI |
InChI=1S/C7H10O3/c1-9-7(8)5-4-2-3-10-6(4)5/h4-6H,2-3H2,1H3/t4-,5+,6-/m0/s1 |
InChI Key |
GXZWDGVVQCYWMR-JKUQZMGJSA-N |
Isomeric SMILES |
COC(=O)[C@@H]1[C@H]2[C@@H]1OCC2 |
Canonical SMILES |
COC(=O)C1C2C1OCC2 |
Origin of Product |
United States |
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